REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].C(N(CC)CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C(OCC)(=O)C>[CH3:14][S:15]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])(=[O:17])=[O:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling it on ice
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through a small amount of silica gel
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |